molecular formula C14H11N B3180350 2-(3-Methylphenyl)benzonitrile CAS No. 153959-55-8

2-(3-Methylphenyl)benzonitrile

Cat. No. B3180350
M. Wt: 193.24 g/mol
InChI Key: BITRDALNSYHNBR-UHFFFAOYSA-N
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Patent
US05556981

Procedure details

3-Bromotoluene (17.5 mmoles, 3.0 g) was reacted with t-BuLi(19.3 mmoles) and ZnCl2 (19 3 moles, 2.62 g) followed by a Ni(PPh3)4 coupling to 2-bromobenzonitrile (17.5 mmole, 3.2 g) as in Preparation 1. The intermediate was purified by chromatography over silica gel eluted with 20% ether in hexane to yield 1.58 g of 2-(3-methylphenyl)-benzonitrile (MS)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
19.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.62 g
Type
catalyst
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Ni(PPh3)4
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.[Li]C(C)(C)C.Br[C:15]1[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=1[C:17]#[N:18]>[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Ni]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:8][C:4]1[CH:3]=[C:2]([C:15]2[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=2[C:17]#[N:18])[CH:7]=[CH:6][CH:5]=1 |f:3.4.5,^1:29,31,50,69|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C
Name
Quantity
19.3 mmol
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
2.62 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
BrC1=C(C#N)C=CC=C1
Name
Ni(PPh3)4
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Ni]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The intermediate was purified by chromatography over silica gel
WASH
Type
WASH
Details
eluted with 20% ether in hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)C1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.